Product packaging for 2,3-Difluoro-6-methoxybenzoyl chloride(Cat. No.:CAS No. 886501-67-3)

2,3-Difluoro-6-methoxybenzoyl chloride

Cat. No.: B3038701
CAS No.: 886501-67-3
M. Wt: 206.57 g/mol
InChI Key: XYFNRGYOYWRUSY-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzoyl chloride ( 886501-67-3) is a high-purity chemical building block designed for advanced research and development applications, particularly in pharmaceutical chemistry and materials science. With the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol, this compound is characterized by its reactive acid chloride functional group, which makes it a versatile intermediate for forming amide and ester bonds . The specific arrangement of fluorine atoms and the methoxy group on the benzene ring creates a unique electronic and steric profile, valuable for modulating the properties of larger target molecules in medicinal chemistry, such as in the synthesis of novel active pharmaceutical ingredients (APIs) . This compound is classified as a hazardous chemical and requires careful handling. It poses severe hazards, including causing skin burns and eye damage . Researchers must adhere to all recommended safety precautions, which include wearing appropriate protective equipment and using the material only in a well-ventilated area . This compound is provided For Research Use Only. It is strictly for industrial or professional applications in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O2 B3038701 2,3-Difluoro-6-methoxybenzoyl chloride CAS No. 886501-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-6-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)7(11)6(5)8(9)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFNRGYOYWRUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284953
Record name 2,3-Difluoro-6-methoxybenzoyl chloride
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Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-67-3
Record name 2,3-Difluoro-6-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2,3 Difluoro 6 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an effective leaving group.

The general mechanism is outlined below:

Nucleophilic Attack: A nucleophile (Nu:) adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The lone pair of electrons on the oxygen atom reforms the π bond, expelling the chloride ion (Cl⁻) and resulting in the substituted product.

The reactivity of the carbonyl group in 2,3-Difluoro-6-methoxybenzoyl chloride is modulated by the substituents on the aromatic ring. The two fluorine atoms and the methoxy (B1213986) group exert both inductive and resonance effects. Fluorine is highly electronegative and withdraws electron density through the sigma bonds (inductive effect, -I), which increases the electrophilicity of the carbonyl carbon. The methoxy group, conversely, can donate electron density through resonance (+M effect) but is also inductively withdrawing (-I). The interplay of these effects fine-tunes the reactivity of the molecule toward nucleophiles.

The reaction of this compound with an alcohol (a process known as alcoholysis) yields an ester. This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

For instance, the reaction with a generic alcohol (R-OH) can be represented as follows:

Reaction Scheme: Alcoholysis of this compound

Reactant 1 Reactant 2 Base Product Byproduct
This compound Alcohol (R-OH) Pyridine Alkyl 2,3-difluoro-6-methoxybenzoate Pyridinium chloride

The mechanism involves the initial attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate to eliminate HCl, which is then neutralized by the base.

Aminolysis, the reaction with ammonia (B1221849) or a primary or secondary amine, is a highly efficient method for producing amides from acyl chlorides. The reaction with this compound proceeds rapidly due to the high reactivity of the acyl chloride and the strong nucleophilicity of amines. Generally, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed during the reaction.

The reaction with a generic primary amine (R-NH₂) would yield an N-substituted amide:

Reaction Scheme: Aminolysis of this compound
Reactant 1 Reactant 2 Product Byproduct
This compound Amine (R-NH₂) (2 equiv.) N-alkyl-2,3-difluoro-6-methoxybenzamide Alkylammonium chloride

This pathway is fundamental in synthetic organic chemistry for the creation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules.

Other nucleophiles can also react with this compound. For example, hydrolysis—reaction with water—converts the acyl chloride into the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid. This reaction can occur if the compound is exposed to moisture. A patent has described the synthesis of 2,3-difluoro-6-methoxybenzoic acid from the corresponding aldehyde, confirming the stability and existence of this hydrolysis product. google.com

Reaction with a carboxylate salt would lead to the formation of an acid anhydride, another class of acylating agent. These reactions all follow the characteristic addition-elimination mechanism of nucleophilic acyl substitution.

Electrophilic Aromatic Acylation Reactions

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In this reaction, this compound can serve as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized and does not undergo rearrangement, a significant advantage over Friedel-Crafts alkylation. The aromatic substrate then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield a ketone.

Reaction Scheme: Friedel-Crafts Acylation

Reactant 1 Reactant 2 Catalyst Product
This compound Aromatic Compound (e.g., Benzene) AlCl₃ (2,3-Difluoro-6-methoxyphenyl)(phenyl)methanone

Due to the electron-withdrawing nature of the resulting ketone product, it is deactivated towards further acylation, thus preventing polyacylation reactions. A stoichiometric amount of the Lewis acid catalyst is required because it forms a complex with the ketone product.

Detailed Mechanistic Investigations

While specific kinetic and computational studies for this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from studies on analogous substituted benzoyl chlorides.

The rate of nucleophilic acyl substitution is highly sensitive to the electronic properties of the substituents on the aromatic ring. For this compound:

Inductive Effects: The two fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Resonance Effects: The methoxy group at the 6-position (ortho to the acyl group) can donate electron density to the ring and the carbonyl group via resonance (+M effect). This effect would tend to decrease the electrophilicity of the carbonyl carbon and slow the reaction. However, the steric hindrance from the ortho-methoxy group might also influence the reaction pathway.

In Friedel-Crafts acylation, the substituents on the benzoyl chloride ring primarily affect the stability of the acylium ion intermediate, though this effect is generally less pronounced than substituent effects on the aromatic substrate being acylated.

Characterization of Cationic Intermediates in Solvolytic Processes

The 6-methoxy group in this compound is a powerful electron-donating group through resonance, which would be expected to stabilize a positive charge on the carbonyl carbon, thereby favoring a dissociative or SN1-like mechanism. This stabilization of the benzoyl cation intermediate is a key factor in promoting its formation.

Studies on other ortho-substituted benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride, have shown that steric hindrance around the carbonyl group can significantly accelerate solvolysis rates by promoting a dissociative pathway. The 2,3-difluoro and 6-methoxy substituents in the target molecule would similarly create a sterically crowded environment around the reaction center, making the formation of a planar benzoyl cation a more favorable pathway than the formation of a crowded tetrahedral intermediate in an associative mechanism.

The general structure of a benzoyl cation is a resonance-stabilized carbocation. The positive charge is delocalized between the carbonyl carbon and the oxygen atom, with contributions from the aromatic ring. The stability of this cation is enhanced by electron-donating substituents on the ring.

Table 1: Postulated Cationic Intermediate in the Solvolysis of this compound

FeatureDescription
Intermediate 2,3-Difluoro-6-methoxybenzoyl cation
Structure A planar acylium ion with the positive charge delocalized between the carbonyl carbon and oxygen, and further stabilized by the methoxy group.
Stabilizing Factors Resonance donation from the ortho-methoxy group.
Formation Favored by Steric hindrance from ortho-substituents (2-F, 3-F, 6-OCH3) and the use of ionizing, weakly nucleophilic solvents.

Influence of Steric and Electronic Effects of Fluorine and Methoxy Groups on Reactivity

The reactivity of this compound is governed by a complex interplay of the steric and electronic effects of its substituents.

Electronic Effects:

Methoxy Group (-OCH3): The methoxy group at the 6-position (ortho to the carbonyl group) exerts a dual electronic effect. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, its resonance effect is strongly electron-donating, where the lone pairs on the oxygen can delocalize into the aromatic ring and the carbonyl group. In the context of stabilizing a cationic intermediate, the resonance effect is generally dominant, making the methoxy group an activating group that favors a dissociative pathway.

Steric Effects:

The ortho-substituents (2-fluoro, 3-fluoro, and 6-methoxy) create significant steric hindrance around the carbonyl carbon. This steric crowding has two major consequences for the reaction mechanism:

Hindrance to Nucleophilic Attack: The bulky groups impede the approach of a nucleophile to the carbonyl carbon. This sterically disfavors the formation of the crowded tetrahedral intermediate required for an associative (SN2-like) mechanism.

Promotion of Dissociation: By hindering the associative pathway, the steric strain can be relieved through the dissociation of the chloride ion to form a planar benzoyl cation. This makes the dissociative (SN1-like) pathway more kinetically favorable.

Table 2: Summary of Steric and Electronic Effects of Substituents on the Reactivity of this compound

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Steric EffectOverall Impact on Dissociative Pathway
-OCH3 6 (ortho)Electron-withdrawingStrongly electron-donatingSignificant hindranceFavorable
-F 2 (ortho)Strongly electron-withdrawingWeakly electron-donatingSignificant hindranceUnfavorable (electronically), Favorable (sterically)
-F 3 (meta)Strongly electron-withdrawingWeakly electron-donatingLess direct hindrance than orthoUnfavorable (electronically)

Trapping Experiments and Spectroscopic Evidence for Reaction Pathways

Direct trapping experiments and spectroscopic evidence for the reaction pathways of this compound are not explicitly detailed in the available scientific literature. However, the principles of such experiments, as applied to other benzoyl chlorides, can be used to infer the likely outcomes for this compound.

Trapping Experiments:

A common method to provide evidence for the existence of a cationic intermediate is through trapping experiments. In the context of the solvolysis of this compound, if a benzoyl cation is formed, it could be "trapped" by a potent nucleophile or an electron-rich aromatic compound added to the reaction mixture.

For example, if the solvolysis were conducted in a non-nucleophilic solvent in the presence of a highly reactive aromatic compound like 1,3,5-trimethoxybenzene, the formation of a Friedel-Crafts acylation product would be strong evidence for the existence of the 2,3-difluoro-6-methoxybenzoyl cation. The cation would act as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich trapping agent. The absence of such a product would suggest that the reaction proceeds primarily through an associative pathway, where a discrete cation is not formed.

Spectroscopic Evidence:

Spectroscopic techniques can also provide insights into the reaction mechanism. For instance, the rate of solvolysis can be monitored by techniques such as UV-Vis spectroscopy or NMR spectroscopy. By studying the reaction kinetics under different solvent conditions (e.g., varying solvent polarity and nucleophilicity), a Grunwald-Winstein analysis can be performed. The sensitivity of the reaction rate to solvent ionizing power (m) and solvent nucleophilicity (l) can help to elucidate the position of the mechanism on the SN1-SN2 spectrum. A high 'm' value and a low 'l' value would be indicative of a dissociative mechanism with significant cationic character.

Furthermore, in some cases, highly stabilized carbocations can be observed directly by NMR spectroscopy at low temperatures in superacidic media. While this would be a challenging experiment for the 2,3-difluoro-6-methoxybenzoyl cation due to the destabilizing effect of the fluorine atoms, it remains a potential method for characterizing such intermediates. The chemical shifts of the carbonyl carbon and the aromatic carbons in the 13C NMR spectrum would provide valuable information about the charge distribution in the cation.

Table 3: Hypothetical Trapping Experiment and Expected Spectroscopic Signatures

MethodExperimental SetupExpected Outcome for Dissociative PathwayExpected Outcome for Associative Pathway
Trapping Experiment Solvolysis in a non-nucleophilic solvent with added 1,3,5-trimethoxybenzene.Formation of the corresponding diaryl ketone (Friedel-Crafts product).No Friedel-Crafts product; only solvolysis product is formed.
Kinetic Analysis (Grunwald-Winstein) Measurement of solvolysis rates in a series of solvents with varying ionizing power and nucleophilicity.High sensitivity to solvent ionizing power (high 'm' value) and low sensitivity to solvent nucleophilicity (low 'l' value).Low sensitivity to solvent ionizing power (low 'm' value) and high sensitivity to solvent nucleophilicity (high 'l' value).
13C NMR Spectroscopy Attempted generation of the cation in a superacid medium at low temperature.Observation of a downfield shift for the carbonyl carbon, indicative of a positive charge.No stable cation is observed.

Applications in the Synthesis of Complex Organic Molecules

Agrochemical and Material Science Applications

Despite its utility in pharmaceutical synthesis, specific applications of 2,3-Difluoro-6-methoxybenzoyl chloride in the fields of agrochemicals or material science are not documented in the available search results.

Contributions to Chiral Synthesis and Stereoselective Transformations

A thorough review of scientific literature and chemical databases indicates that there are no specific, documented applications of This compound as a chiral auxiliary, a chiral derivatizing agent, or as a key reagent in stereoselective transformations. While the field of asymmetric synthesis often employs structurally complex reagents to induce chirality, research detailing the use of this specific compound for such purposes is not present in available scholarly articles, patents, or comprehensive chemical resources.

The potential for a molecule to be used in chiral synthesis often depends on its ability to form diastereomeric intermediates with a substrate, thereby allowing for the selective formation of one enantiomer over another. This can be achieved if the reagent itself is chiral or if it is used in conjunction with a chiral catalyst. However, This compound is an achiral molecule and its utility as a controller of stereochemistry has not been reported.

General supplier information lists the compound as a research chemical and an intermediate for pharmaceuticals and other fine chemicals, but provides no detailed examples of its application in stereoselective reactions. Without published research findings, no data on its performance in inducing enantiomeric or diastereomeric excess can be provided.

Derivatization and Functionalization Strategies Employing 2,3 Difluoro 6 Methoxybenzoyl Chloride

Regioselective Functionalization at the Acyl Chloride Position

The acyl chloride moiety is the most reactive site in 2,3-difluoro-6-methoxybenzoyl chloride, making it the primary target for regioselective functionalization. The electron-withdrawing nature of the two fluorine atoms and the carbonyl group activates the acyl chloride for nucleophilic acyl substitution. This high reactivity allows for a wide range of transformations, predominantly forming amides, esters, and ketones.

The regioselectivity of these reactions is dictated by the inherent electrophilicity of the carbonyl carbon. Nucleophiles will selectively attack this position over the aromatic ring, which is deactivated towards nucleophilic aromatic substitution by the electron-donating methoxy (B1213986) group and only moderately activated by the fluoro groups.

Table 1: Plausible Regioselective Reactions at the Acyl Chloride Position

NucleophileProduct TypeGeneral Reaction Conditions
Primary or Secondary AmineAmideAprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl.
Alcohol or PhenolEsterAprotic solvent, typically with a base (e.g., pyridine) to activate the alcohol and neutralize HCl.
Organometallic Reagents (e.g., Grignard, organocuprates)KetoneAnhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperatures to prevent over-addition.
WaterCarboxylic AcidHydrolysis, often occurs as an undesirable side reaction.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

In the context of medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The ability to readily react the acyl chloride with a diverse range of amines and alcohols allows for the systematic modification of this portion of the molecule. By introducing various chemical moieties, researchers can probe the impact of steric bulk, electronics, and hydrogen bonding potential on the biological activity of the resulting compounds.

For instance, a series of amides could be synthesized by reacting this compound with a panel of primary and secondary amines. These amines could contain a variety of functional groups, such as aliphatic chains, aromatic rings, heterocycles, and polar functional groups. The resulting amides would then be screened for their biological activity, and the data would be used to build an SAR model. This model could then guide the design of more potent and selective compounds.

Table 2: Exemplary Moieties for SAR Studies via Amide Formation

Amine MoietyRationale for Inclusion in SAR Study
Small aliphatic amines (e.g., methylamine, ethylamine)Probe for steric tolerance in the binding pocket.
Bulky aliphatic amines (e.g., tert-butylamine, cyclohexylamine)Investigate the effect of increased steric hindrance.
Aromatic amines (e.g., aniline, substituted anilines)Introduce aromatic interactions (e.g., pi-stacking).
Heterocyclic amines (e.g., piperidine, morpholine)Explore the impact of heteroatoms and conformational rigidity.
Amines with polar functional groups (e.g., ethanolamine, amino acids)Evaluate the potential for hydrogen bonding interactions.

Design and Synthesis of Labeled or Modified Analogs for Research Purposes

The reactivity of this compound also lends itself to the synthesis of labeled or modified analogs for various research applications. These analogs are crucial tools for studying the mechanism of action, pharmacokinetics, and target engagement of bioactive molecules.

Isotopic Labeling: For studies requiring metabolic tracking or quantitative analysis by mass spectrometry, isotopically labeled analogs can be prepared. This can be achieved by using a labeled amine or alcohol in the acylation reaction. For example, reacting this compound with a ¹³C- or ¹⁵N-labeled amine would introduce a stable isotope into the final molecule. For radio-labeling, a precursor containing a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), would be used.

Fluorescent Labeling: To visualize the localization of a compound within cells or tissues, a fluorescent tag can be incorporated. This is typically done by reacting the acyl chloride with an amine or alcohol that is appended to a fluorescent dye, such as a fluorescein or rhodamine derivative.

Biotinylation: For affinity-based purification or detection methods, a biotin tag can be introduced. This is accomplished by acylating an amine- or alcohol-containing biotin derivative. The resulting biotinylated analog can then be captured using streptavidin-coated beads or detected with streptavidin-conjugated enzymes.

Table 3: Strategies for Labeled and Modified Analogs

Label/ModificationSynthetic ApproachResearch Application
Stable Isotope Label (¹³C, ¹⁵N, ²H)Acylation with an isotopically labeled amine or alcohol.Mass spectrometry-based quantification, metabolic studies.
Radioactive Isotope Label (³H, ¹⁴C)Use of a radiolabeled precursor in the synthesis.Autoradiography, pharmacokinetic studies.
Fluorescent TagAcylation of an amine- or alcohol-functionalized fluorophore.Fluorescence microscopy, flow cytometry.
Biotin TagAcylation of a biotin derivative containing a reactive handle.Affinity purification, Western blotting, ELISA.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 2,3-Difluoro-6-methoxybenzoyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹⁹F, and ¹³C, a comprehensive picture of the molecular connectivity and environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, two distinct regions of signals are expected: the aromatic region and the aliphatic region.

Aromatic Protons: The benzene (B151609) ring contains two protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as distinct signals in the downfield region of the spectrum. Their chemical shifts and coupling patterns will be influenced by the neighboring fluorine and methoxy (B1213986) groups.

Methoxy Protons: The methoxy group (-OCH₃) will present as a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm. The integration of this signal would correspond to three protons.

For the closely related compound, 2,3-difluoro-6-methoxybenzaldehyde (B67421), the aromatic protons appear as a quartet and a multiplet at 7.37 ppm and 6.71 ppm respectively, with the methoxy protons showing a singlet at 3.93 ppm. chemicalbook.com A similar pattern would be anticipated for the title compound.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ) ppm Multiplicity Integration
Aromatic-H ~6.7-7.4 m (multiplet) 1H
Aromatic-H ~6.7-7.4 q (quartet) 1H

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms in a molecule. nih.gov Since this compound contains two fluorine atoms at the C2 and C3 positions of the benzene ring, they are in non-equivalent chemical environments. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. The precise chemical shifts and the coupling between these two fluorine nuclei (JFF) would provide definitive information about their spatial relationship.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. ceitec.czpressbooks.pub For this compound, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the benzoyl chloride group (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to the electronegative fluorine and oxygen atoms will have their chemical shifts significantly influenced. The C-F and C-O couplings will also be observable.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ) ppm
C=O (Carbonyl) ~160-170
C-Aromatic ~110-160

Infrared (IR) Spectroscopy for Carbonyl Group Characterization and Process Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The most characteristic feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride. This peak is typically observed in the range of 1750-1815 cm⁻¹. The exact position of this band can provide information about the electronic effects of the substituents on the benzene ring. Additionally, C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹, and C-O stretching of the methoxy group would appear around 1000-1100 cm⁻¹ and 1250 cm⁻¹.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For this compound (C₈H₅ClF₂O₂), the molecular weight is 206.57 g/mol . synquestlabs.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z corresponding to this mass. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would likely involve the loss of the chlorine atom or the carbonyl group.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions of this compound. Such an analysis would reveal the planarity of the benzene ring, the orientation of the methoxy and benzoyl chloride groups relative to the ring, and how the molecules pack in a crystal lattice. However, there is no publicly available crystal structure data for this compound in the scientific literature to date.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Studies on related benzoyl derivatives have demonstrated the utility of DFT methods, such as B3LYP, in combination with basis sets like 6-311++G(d,p), to accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netrsc.org

For 2,3-Difluoro-6-methoxybenzoyl chloride, DFT calculations can be employed to determine key reactivity indicators. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of a Substituted Benzoyl Chloride using DFT

Parameter Value (Illustrative) Significance
HOMO Energy -7.2 eV Electron-donating capability
LUMO Energy -1.8 eV Electron-accepting capability
HOMO-LUMO Gap 5.4 eV Chemical reactivity and stability

Note: The values in this table are illustrative and representative of typical DFT calculations for similarly substituted benzoyl chlorides.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and structures. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking other methods and for obtaining precise energetic information. researchgate.net

For this compound, ab initio calculations can be used to obtain a detailed understanding of its conformational preferences and rotational barriers. For instance, the orientation of the methoxy (B1213986) group and the benzoyl chloride moiety relative to the benzene (B151609) ring can be precisely determined. These structural details are critical for understanding the molecule's reactivity and interactions with other chemical species.

Molecular Modeling of Reaction Mechanisms and Transition States

DFT calculations have been successfully used to model the transition states of reactions involving substituted benzoyl chlorides. acs.org The calculations can reveal the geometry of the transition state, its energy relative to the reactants and products, and the nature of the bond-forming and bond-breaking processes. This information is crucial for understanding the factors that control the reaction rate and selectivity.

Table 2: Calculated Activation Energies for a Reaction of a Substituted Benzoyl Chloride

Reaction Step Transition State Activation Energy (kcal/mol) (Illustrative)
Nucleophilic Attack TS1 15.2

Note: The values in this table are illustrative and based on typical computational studies of benzoyl chloride reactions.

Analysis of Substituent Effects on Molecular Properties and Reaction Kinetics

The fluorine and methoxy substituents on the benzene ring of this compound have a profound impact on its molecular properties and reactivity. The two fluorine atoms are electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methoxy group, on the other hand, is an electron-donating group, which can partially counteract the effect of the fluorine atoms.

Computational studies can quantify these substituent effects. For example, by calculating the charge distribution within the molecule, it is possible to assess the partial positive charge on the carbonyl carbon. Furthermore, theoretical models can be used to predict how these substituent effects will influence the kinetics of reactions involving this compound. For instance, the calculated activation energies for nucleophilic attack can be correlated with the electron-withdrawing or electron-donating nature of the substituents.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of the experimental spectra. rsc.org

For this compound, DFT calculations can provide a theoretical vibrational spectrum. The calculated frequencies can be assigned to specific vibrational modes of the molecule, such as the C=O stretch of the benzoyl chloride group and the C-F stretches of the fluorine substituents. rsc.org Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the assignment of the different proton and carbon signals in the NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum. rsc.org

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for a Related Molecule

Spectroscopic Data Calculated Value (Illustrative) Experimental Value (Illustrative)
C=O Stretch (IR) 1750 cm⁻¹ 1745 cm⁻¹
¹³C NMR (Carbonyl C) 168 ppm 167 ppm

Note: The values in this table are illustrative and represent a typical level of agreement between calculated and experimental data for similar molecules.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of polysubstituted aromatic compounds like 2,3-Difluoro-6-methoxybenzoyl chloride often requires precise control to achieve the desired regioselectivity. Future research will likely focus on the development of sophisticated catalytic systems to enhance both the efficiency and selectivity of its synthesis and subsequent transformations.

One promising area is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling and cyclization reactions, for instance, have shown potential in constructing fluorinated benzoheterocycles. researchgate.net The development of novel ligands could fine-tune the catalyst's activity to favor the specific substitution patterns required, potentially leading to higher yields and fewer isomeric byproducts in the synthesis of precursors to this compound.

Furthermore, organocatalysis presents another avenue for exploration. Chiral organocatalysts, such as cinchona alkaloids, have been successfully used in the asymmetric dearomatization of indole (B1671886) derivatives via fluorocyclization. mdpi.com Applying similar principles could lead to catalytic systems that enable enantioselective reactions, introducing chiral centers into molecules derived from this compound. Research into dual-catalysis systems, combining photoredox and other catalytic cycles, may also unlock novel reaction pathways for creating complex fluorinated molecules. researchgate.net

Catalyst TypePotential Application AreaExpected Advantages
Palladium Complexes Synthesis of precursors via cross-couplingHigh regioselectivity, improved yields
Organocatalysts Asymmetric transformations of derivativesEnantiocontrol, metal-free synthesis
Dual Photoredox/Sulfide Systems Annulation and cyclization reactionsMild reaction conditions, novel bond formation

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms represents a significant opportunity for the production and derivatization of this compound. researchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates, which are common in fluorine chemistry. vapourtec.combeilstein-journals.org

By conducting reactions in microreactors or packed-bed systems, precise control over parameters like temperature, pressure, and reaction time can be achieved, leading to improved safety, higher yields, and better product purity. beilstein-journals.org For instance, the generation and immediate consumption of reactive or toxic reagents, such as those used in fluorination, can be managed safely within a contained flow system. nih.govchemistryworld.com This approach minimizes operator exposure and reduces the risks associated with handling unstable intermediates.

Automation integrated with flow reactors allows for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives from this compound. researchgate.net This can accelerate the discovery of new molecules with desirable properties for pharmaceutical or agrochemical applications. Furthermore, in-line purification techniques, using immobilized scavengers or catch-and-release cartridges, can streamline the work-up process, making the entire synthesis more efficient and scalable. nih.govvapourtec.com A modular flow setup could be designed for a multi-step synthesis, where the initial formation of an acyl fluoride (B91410) from a carboxylic acid is followed immediately by its reaction with a nucleophile to forge new C–S, C–N, C–O, or C–C bonds. nih.govacs.org

TechnologyBenefit for this compound Synthesis/Derivatization
Continuous Flow Reactors Enhanced safety with hazardous reagents, precise control of reaction conditions, improved heat and mass transfer. nih.govbeilstein-journals.org
Automated Synthesis Platforms High-throughput screening of derivatives, rapid optimization of reaction conditions. researchgate.net
In-line Purification Reduced work-up time, increased overall process efficiency, seamless multi-step synthesis. vapourtec.com

Exploration of New Chemical Transformations and Unprecedented Reactivity Modes

While acyl chlorides are well-established reactive intermediates, the specific electronic properties of this compound could enable novel chemical transformations. The interplay between the ortho-fluorine, ortho-methoxy, and the acyl chloride group may lead to unprecedented reactivity.

Research is ongoing into expanding the utility of acyl fluorides, which share reactivity patterns with acyl chlorides but possess enhanced stability. nih.govbeilstein-journals.org These intermediates are versatile reagents for acylation, and recent developments have focused on safer and more practical synthetic routes directly from carboxylic acids. beilstein-journals.org Acyl fluorides derived from compounds like 2,3-Difluoro-6-methoxybenzoic acid could serve as superior alternatives to the corresponding chloride in challenging acylation reactions, potentially proceeding with fewer side reactions. beilstein-journals.org

Future studies could explore transformations that leverage the unique substitution pattern. For example, directed C-H functionalization at the C4 or C5 positions of the aromatic ring could be investigated, using the methoxy (B1213986) or acyl chloride group as a directing element. This would provide a direct route to more complex, polysubstituted fluorinated aromatics. Additionally, the development of novel deoxyfluorination methods could allow for the efficient conversion of the corresponding carboxylic acid into the acyl fluoride under mild conditions, further expanding its synthetic utility. rsc.org The exploration of its use in Friedel-Crafts-type acylation reactions or in the synthesis of ketones, esters, amides, and thioesters through modular flow chemistry setups is a promising direction. nih.govacs.org

Design of Next-Generation Fluorinated Intermediates for Advanced Applications

The strategic placement of fluorine atoms in organic molecules is a cornerstone of modern medicinal and materials chemistry. wiley-vch.de this compound is a prime candidate for serving as a scaffold in the design of next-generation fluorinated intermediates. Its distinct electronic and steric features can be harnessed to create novel building blocks for advanced applications.

In medicinal chemistry, the introduction of the 2,3-difluoro-6-methoxybenzoyl moiety into bioactive molecules could significantly modulate their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability. This intermediate can be used to synthesize novel fluorinated heterocycles, such as benzofurans or indoles, which are prevalent motifs in pharmaceuticals. researchgate.netresearchgate.net

Furthermore, this compound can act as a precursor for more complex fluorinated structures. For example, it could be used in the synthesis of intermediates for insecticides or antibacterial agents. google.com The development of synthetic routes to create compounds with multiple contiguous stereogenic centers, including a C-F bond, is a significant area of research. mdpi.com Using this compound as a starting point, chemists could design and synthesize novel chiral fluorinated molecules for use as catalysts, ligands, or advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.